molecular formula C9H10N2O B063997 (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 178488-40-9

(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Cat. No.: B063997
CAS No.: 178488-40-9
M. Wt: 162.19 g/mol
InChI Key: BBSIMWBQHYAZGW-UHFFFAOYSA-N
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Description

(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol: is a heterocyclic compound with the molecular formula C9H10N2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused ring system consisting of an imidazole ring and a pyridine ring, with a methyl group at the 8-position and a hydroxymethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it an efficient and environmentally friendly approach .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of microwave irradiation can be scaled up for industrial applications, providing a rapid and efficient production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, such as amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of (8-Methylimidazo[1,2-a]pyridin-3-yl)carboxylic acid.

    Reduction: Formation of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Chemistry: (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activities.

Biology and Medicine: This compound is studied for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. It serves as a lead compound for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it valuable for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with various molecular targets, including enzymes and receptors. The compound’s imidazo[1,2-a]pyridine core allows it to bind to specific active sites, modulating the activity of target proteins and pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

  • (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
  • 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
  • (7-Methylimidazo[1,2-a]pyridin-3-yl)methanone

Uniqueness: (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group at the 3-position and the methyl group at the 8-position differentiates it from other imidazo[1,2-a]pyridine derivatives, influencing its reactivity and interaction with biological targets.

Biological Activity

(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is characterized by its imidazo[1,2-a]pyridine core, which is known for its ability to interact with various biological targets. The compound can undergo several transformations, including oxidation to form (8-Methylimidazo[1,2-a]pyridin-3-yl)carboxylic acid and reduction to yield (8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine. These derivatives may exhibit distinct biological activities and are often studied in drug development contexts .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's structure allows it to bind to active sites on target proteins, modulating their activity. This can lead to various biological effects, such as:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may influence receptor signaling pathways, impacting cellular responses .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Candida albicans0.25 μg/mL

These results suggest its potential utility in developing new antimicrobial agents .

Anticancer Activity

Preliminary studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound can cause G0/G1 phase arrest in cancer cells.
  • Induction of Apoptosis : Increased levels of pro-apoptotic markers have been observed following treatment with this compound.

A study reported that treatment with concentrations ranging from 10 to 100 μM resulted in a dose-dependent decrease in cell viability in human breast cancer cells .

Anti-inflammatory Effects

Additionally, this compound has demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect is particularly relevant for conditions characterized by chronic inflammation .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A recent study assessed the efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls.
  • Cancer Cell Line Research : In vitro studies using human lung cancer cell lines revealed that treatment with this compound led to a marked increase in apoptosis markers after 48 hours of exposure.

Properties

IUPAC Name

(8-methylimidazo[1,2-a]pyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-3-2-4-11-8(6-12)5-10-9(7)11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSIMWBQHYAZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444621
Record name (8-methylimidazo[1,2-a]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178488-40-9
Record name (8-methylimidazo[1,2-a]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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